molecular formula C20H22F2N2O5S2 B2763235 4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE CAS No. 690249-91-3

4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE

Cat. No.: B2763235
CAS No.: 690249-91-3
M. Wt: 472.52
InChI Key: ZTYZKNIEWFXAJS-UHFFFAOYSA-N
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Description

4-(Azepane-1-sulfonyl)-N-(3-difluoromethanesulfonylphenyl)benzamide is a benzamide derivative featuring two distinct sulfonyl groups: an azepane-1-sulfonyl moiety and a difluoromethanesulfonylphenyl substituent. Its synthesis likely involves multi-step sulfonylation and coupling reactions, similar to strategies described for related benzamides .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(difluoromethylsulfonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O5S2/c21-20(22)30(26,27)18-7-5-6-16(14-18)23-19(25)15-8-10-17(11-9-15)31(28,29)24-12-3-1-2-4-13-24/h5-11,14,20H,1-4,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYZKNIEWFXAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azepane ring, sulfonylation, and the introduction of the difluoromethylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(azepane-1-sulfonyl)-N-(3-difluoromethanesulfonylphenyl)benzamide, we compare it with structurally analogous compounds (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Challenges
4-(Azepane-1-sulfonyl)-N-(3-difluoromethanesulfonylphenyl)benzamide (Target) C₂₀H₂₁F₂N₂O₅S₂* 480.52* Dual sulfonyl groups; difluoromethane enhances electronegativity Likely complex multi-step synthesis
4-(Azepane-1-sulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide C₂₈H₂₆N₃O₃S₂ 516.65 Thiazole ring introduces rigidity; phenoxy group enhances lipophilicity Divergent synthesis limitations
3-(Azepane-1-sulfonyl)-4-methyl-phenylamine C₁₃H₂₀N₂O₂S 268.38 Smaller structure; methyl group reduces steric hindrance Standard sulfonylation yields

*Calculated using ChemDraw.

Key Observations:

Structural Complexity : The target compound’s dual sulfonyl groups and difluoromethane substituent distinguish it from simpler analogs like 3-(azepane-1-sulfonyl)-4-methyl-phenylamine. These features may improve target binding but complicate synthesis .

Synthetic Accessibility : highlights lower yields in divergent syntheses of benzamide derivatives with bulky substituents (e.g., naphthalenyl groups), suggesting similar challenges for the target compound’s difluoromethanesulfonylphenyl group . In contrast, 3-(azepane-1-sulfonyl)-4-methyl-phenylamine is synthesized via straightforward sulfonylation, yielding ~70–80% efficiency .

Physicochemical Properties: The thiazole-containing analog (Table 1, Row 2) exhibits higher molecular weight (516.65 g/mol) and lipophilicity due to its phenoxyphenyl-thiazole moiety, which may enhance membrane permeability compared to the target compound .

Research Findings :

  • This contrasts with non-fluorinated analogs like 4-(azepane-1-sulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, which rely on non-covalent binding .
  • Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated derivatives.

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